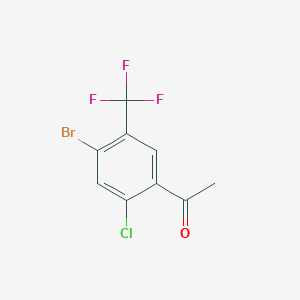

4'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone

Description

4'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative with a molecular formula C₉H₅BrClF₃O. Its structure features a benzene ring substituted with bromine (4'), chlorine (2'), and trifluoromethyl (5') groups, attached to an acetyl moiety (COCH₃). This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of its substituents, which enhance stability and reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name |

1-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O/c1-4(15)5-2-6(9(12,13)14)7(10)3-8(5)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYPFFXQHMXMII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone, a halogenated acetophenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which may enhance its pharmacological properties. This article reviews the biological activity of this compound based on recent studies, highlighting its cytotoxicity, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₅BrClF₃O. Its structure consists of an acetophenone backbone with halogen substituents that influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrClF₃O |

| Molecular Weight | 291.49 g/mol |

| Melting Point | 27–29 °C |

| Solubility | Soluble in organic solvents |

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study reported that this compound exhibited significant cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The IC50 values were found to be approximately 22.09 µg/mL for A-549 and 6.40 µg/mL for MCF-7, indicating a potent anticancer effect compared to standard chemotherapeutic agents .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It demonstrated significant activity in scavenging DPPH radicals and reducing hydrogen peroxide levels, suggesting that it may help mitigate oxidative stress in biological systems. The total antioxidant capacity (TAC) assay indicated that the compound possesses robust antioxidant properties, which could be beneficial in preventing oxidative damage associated with various diseases .

The mechanism underlying the biological activity of this compound may involve interaction with specific cellular targets. Preliminary molecular docking studies suggest that the compound binds effectively to proteins involved in cancer cell proliferation and survival pathways, such as HERA protein and Peroxiredoxins .

Case Studies

- Study on Anticancer Activity : A study focused on synthesizing derivatives of acetophenone highlighted the cytotoxic effects of this compound against A-549 and MCF-7 cells. The results supported the hypothesis that halogenated acetophenones can serve as promising candidates for developing new anticancer therapies .

- Antioxidant Efficacy : In another investigation, the antioxidant activity was assessed using various assays including DPPH radical scavenging and hydrogen peroxide reduction tests. The findings indicated that the compound significantly reduced oxidative stress markers in treated cells, supporting its potential use in therapeutic applications aimed at combating oxidative stress-related conditions .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with structurally related acetophenones, emphasizing substituent positions, molecular weights, and applications:

Physical Properties and Characterization

- Spectroscopic Data : Crystallographic tools (e.g., SHELXL, ORTEP-III) are widely used to resolve structures of similar compounds, confirming substituent positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.